molecular formula C11H13N B15197307 2-(3,5-Dimethylphenyl)propanenitrile

2-(3,5-Dimethylphenyl)propanenitrile

Cat. No.: B15197307
M. Wt: 159.23 g/mol
InChI Key: SMOOFCKTFSMXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(3,5-Dimethylphenyl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(3,5-Dimethylphenyl)propanenitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(3,5-Dimethylphenyl)propanenitrile has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The phenyl ring’s substitution pattern influences the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

2-(3,5-Dimethylphenyl)propanenitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)propanenitrile

InChI

InChI=1S/C11H13N/c1-8-4-9(2)6-11(5-8)10(3)7-12/h4-6,10H,1-3H3

InChI Key

SMOOFCKTFSMXGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.